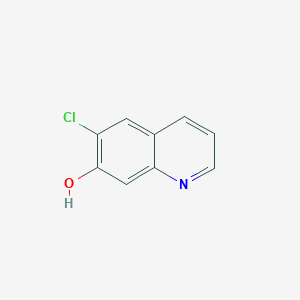
6-Chloro-7-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 7th position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-quinolinol typically involves the chlorination of 7-hydroxyquinoline. One common method is the reaction of 7-hydroxyquinoline with thionyl chloride, which introduces the chlorine atom at the 6th position. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is followed by purification processes such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions: 6-Chloro-7-quinolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form 6-chloro-7-quinoline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Chloro-7-quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
6-Chloro-7-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown its potential in treating neurodegenerative diseases due to its metal chelating properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Chloro-7-quinolinol involves its ability to chelate metal ions such as zinc and copper. This chelation disrupts metal-dependent biological processes, which can be beneficial in conditions like Alzheimer’s disease where metal ion dysregulation is a factor. The compound also exhibits antimicrobial activity by interfering with microbial metal ion homeostasis .
類似化合物との比較
Clioquinol (5-chloro-7-iodo-8-quinolinol): Similar in structure but with an additional iodine atom. It is known for its use as an antimicrobial agent.
8-Hydroxyquinoline: Lacks the chlorine atom but shares the hydroxyl group at the 8th position. .
Uniqueness: 6-Chloro-7-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metals and its potential therapeutic applications make it a compound of significant interest in various fields of research .
特性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC名 |
6-chloroquinolin-7-ol |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H |
InChIキー |
GZEIJUNSIZRBIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C=C2N=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















